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Compound of Interest

Compound Name: N-(3,4-Dimethylphenyl)acetamide

Cat. No.: B181777 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the crystal

structure of N-(3,4-Dimethylphenyl)acetamide, with a comparative analysis against

structurally related alternatives. This guide provides key crystallographic data, detailed

experimental protocols, and a visual representation of the analytical workflow.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to

understanding its physicochemical properties and biological activity. In the field of drug

discovery and development, single-crystal X-ray diffraction analysis stands as a definitive

method for elucidating molecular architecture. This guide presents a comprehensive analysis of

the crystal structure of N-(3,4-Dimethylphenyl)acetamide and compares it with key analogues

to provide a deeper understanding of its solid-state characteristics.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for N-(3,4-
Dimethylphenyl)acetamide and three of its structural analogues. This comparative data

allows for an objective assessment of the similarities and differences in their crystal packing

and molecular geometry.
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Parameter
N-(3,4-
Dimethylpheny
l)acetamide

N-(2,6-
Dimethylpheny
l)acetamide

N-(3,5-
Dimethylpheny
l)acetamide

N-(3,4-
Dichloropheny
l)acetamide

Formula C₁₀H₁₃NO C₁₀H₁₃NO C₁₀H₁₃NO C₈H₇Cl₂NO

Crystal System Triclinic Monoclinic Monoclinic Monoclinic

Space Group P-1 P2₁/c P2₁/n P2₁/c

a (Å) 6.749 13.766 13.974 9.771

b (Å) 14.281 8.911 5.864 9.699

c (Å) 15.005 8.538 14.156 9.811

α (°) 85.33 90 90 90

β (°) 79.81 99.00 118.58 105.77

γ (°) 87.58 90 90 90

Volume (Å³) 1418.1 1034.4 1018.6 894.1

Z 6 4 4 4

R-factor 0.064 0.037 0.041 0.036

Experimental Protocols
The determination of the crystal structures presented in this guide follows a standardized

methodology for single-crystal X-ray diffraction. The detailed protocol is outlined below.

I. Crystal Growth
Single crystals of N-(3,4-Dimethylphenyl)acetamide and its analogues suitable for X-ray

diffraction were grown from an ethanolic solution. The process involves dissolving the purified

compound in a minimal amount of hot ethanol, followed by slow cooling of the solution to room

temperature. Over a period of several days, well-formed, single crystals precipitate from the

solution.

II. Data Collection
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A suitable single crystal of each compound was mounted on a goniometer head. X-ray

diffraction data was collected at room temperature using a diffractometer equipped with a

graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans

were performed to collect a complete sphere of diffraction data.

III. Structure Solution and Refinement
The collected diffraction data was processed to yield a set of structure factors. The crystal

structure was solved by direct methods using the SHELXS software package. The resulting

structural model was then refined by full-matrix least-squares on F² using the SHELXL

software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

geometrically calculated positions and refined using a riding model.

Experimental Workflow
The logical flow of the experimental process for crystal structure determination is visualized in

the diagram below.
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Experimental workflow for crystal structure analysis.
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Structural Insights and Comparison
The crystal structure of N-(3,4-Dimethylphenyl)acetamide reveals a triclinic system with three

molecules in the asymmetric unit.[1][2] This is in contrast to the monoclinic systems observed

for the N-(2,6-dimethyl), N-(3,5-dimethyl), and N-(3,4-dichloro) analogues, all of which contain

four molecules in the unit cell.

A key feature of the N-(3,4-Dimethylphenyl)acetamide structure is the conformation of the N-

H bond, which is syn to the 3-methyl substituent on the aromatic ring.[1][2] This contrasts with

the anti conformation observed in N-(3,4-dichlorophenyl)acetamide with respect to the 3-chloro

substituent.[1][2] The molecules of N-(3,4-Dimethylphenyl)acetamide are linked into infinite

chains through intermolecular N—H···O hydrogen bonding.[1][2] This hydrogen bonding motif is

a common feature among these acetanilide derivatives, playing a crucial role in the stability of

their crystal lattices.

The bond parameters within the N-(3,4-Dimethylphenyl)acetamide molecule are comparable

to those in the other examined acetanilides.[1][2] The subtle differences in the crystal packing

and molecular conformations observed among these analogues can be attributed to the

varying positions and electronic nature of the substituents on the phenyl ring. These variations

can, in turn, influence properties such as solubility, melting point, and ultimately, bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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